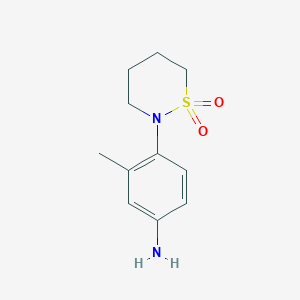

3-Amino-1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

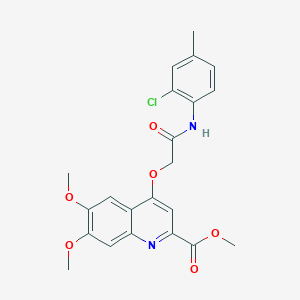

3-Amino-1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one is a chemical compound with the CAS Number: 192318-48-2 . It has a molecular weight of 228.65 . The IUPAC name for this compound is 3-amino-1-(3-chloro-4-fluorophenyl)-2-pyrrolidinone .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10ClFN2O/c11-7-5-6(1-2-8(7)12)14-4-3-9(13)10(14)15/h1-2,5,9H,3-4,13H2 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine rings, including derivatives like pyrrolidine-2-one, are highly valued in medicinal chemistry due to their ability to efficiently explore pharmacophore space owing to sp^3-hybridization, contribution to the stereochemistry of molecules, and increased three-dimensional coverage. These aspects make pyrrolidine derivatives attractive candidates for drug design, leading to novel compounds with diverse biological profiles. The versatility of the pyrrolidine ring allows for the synthesis of bioactive molecules with target selectivity, offering a scaffold for the development of treatments for various diseases. This review highlights the significant features of the pyrrolidine ring, including stereogenicity and different stereoisomers' impact on biological activity, providing insights for medicinal chemists in designing new compounds (Li Petri et al., 2021).

Surfactant Chemistry

Pyrrolidone-based surfactants have demonstrated significant industrial and academic interest due to their surface-active properties. The interaction of pyrrolidone with anionic surfactants, based on the electronegativity of the pyrrolidone carbonyl oxygen, illustrates the functional versatility of pyrrolidone derivatives. These compounds can improve water solubility, compatibility, and solvency in surfactants, highlighting pyrrolidone's role in enhancing the performance of various surfactant structures. This review underscores pyrrolidone's potential in creating derivatives with reduced toxicity and enhanced performance, suggesting its utility in a wide range of applications (Login, 1995).

Neuroprotective and Behavioral Properties

Compounds such as flupirtine, characterized by their central analgesic action without opioid involvement, exhibit potent cyto- and neuroprotective potential. Flupirtine, for instance, reverses akinesia and rigidity in dopamine-depleted animals and shows anticonvulsant and myorelaxant effects. The ability of such compounds to modulate NMDA-receptor-mediated effects points to their functional NMDA antagonism. These findings emphasize the potential of pyrrolidine derivatives in neurological applications, offering insights into their mechanism of action and therapeutic prospects (Schuster et al., 1998).

properties

IUPAC Name |

3-amino-1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFN2O/c11-7-5-6(1-2-8(7)12)14-4-3-9(13)10(14)15/h1-2,5,9H,3-4,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWFUPCKNXLCPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1N)C2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2568556.png)

![(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4'-methyl-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2568558.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2568560.png)

![4-[6-{[2-(butylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide](/img/structure/B2568561.png)

![1-[Methylamino(phenyl)methyl]cyclobutan-1-ol](/img/structure/B2568563.png)

![Methyl 2-amino-6-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2568567.png)

![2-[(2-Methylfuran-3-yl)methyl-(1,2-thiazol-5-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2568570.png)